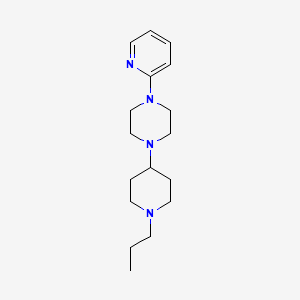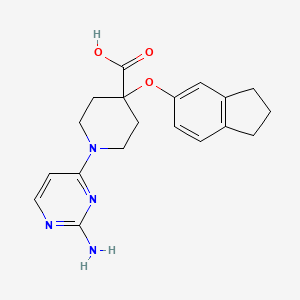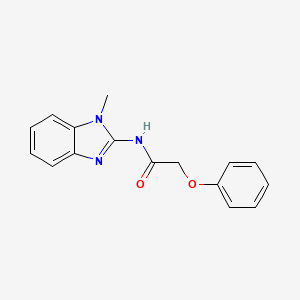![molecular formula C19H21N3O4S B5401082 N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide, also known as AMG-232, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has been extensively studied for its potential as a cancer therapeutic agent.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that binds to and ubiquitinates p53, leading to its degradation. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53 and activates its pro-apoptotic function.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, it has been shown to have anti-tumor activity in various cancer cell lines and animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. In addition, it has been extensively studied for its potential as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, which may limit its specificity for cancer cells. In addition, it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide. One direction is to further optimize its pharmacokinetic properties to improve its efficacy as a cancer therapeutic agent. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Finally, there is a need for more studies to determine the specificity and off-target effects of this compound in cancer cells.
Méthodes De Synthèse
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-(acetylamino)aniline, which is then reacted with 4-chloro-3-nitrobenzoic acid to form N-(3-acetylamino-4-nitrophenyl)-3-chloro-4-nitrobenzamide. This compound is then reduced to N-(3-acetylamino-4-aminophenyl)-3-chloro-4-nitrobenzamide, which is then reacted with allyl methyl sulfone to form this compound.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines and animal models.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-12-22(27(3,25)26)18-10-8-15(9-11-18)19(24)21-17-7-5-6-16(13-17)20-14(2)23/h4-11,13H,1,12H2,2-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBFZBBUZIKYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
